molecular formula C6H7NS B6210162 4-isothiocyanatocyclopent-1-ene CAS No. 1601255-45-1

4-isothiocyanatocyclopent-1-ene

Cat. No.: B6210162
CAS No.: 1601255-45-1
M. Wt: 125.2
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Description

4-Isothiocyanatocyclopent-1-ene is a five-membered cycloalkene derivative containing an isothiocyanate (-N=C=S) functional group at the 4-position of the cyclopentene ring. This compound is of interest in organic synthesis due to the reactivity of the isothiocyanate group, which participates in nucleophilic addition and cycloaddition reactions. Applications may include pharmaceutical intermediates or agrochemical precursors, leveraging the electrophilic nature of the isothiocyanate group.

Properties

CAS No.

1601255-45-1

Molecular Formula

C6H7NS

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide under basic conditions . Another approach involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .

Industrial Production Methods: Industrial production of isothiocyanates, including 4-isothiocyanatocyclopent-1-ene, often employs safer and more sustainable methods. For instance, the use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions has been optimized to reduce waste and maintain high product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically yield amines or thioureas.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are commonly employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Various substituted cyclopentene derivatives.

Mechanism of Action

The mechanism of action of 4-isothiocyanatocyclopent-1-ene involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Functional Group Variations: Isothiocyanate vs. Isocyanate

A key structural analog is 4-isocyanato-1-methylcyclohex-1-ene (CAS 14159-68-3), which substitutes the isothiocyanate group with an isocyanate (-N=C=O) and features a six-membered cyclohexene ring with a methyl substituent .

Property 4-Isothiocyanatocyclopent-1-ene 4-Isocyanato-1-methylcyclohex-1-ene
Molecular Formula C₆H₇NS C₈H₁₁NO
Functional Group Isothiocyanate (-N=C=S) Isocyanate (-N=C=O)
Ring Size 5-membered cyclopentene 6-membered cyclohexene
Substituents None Methyl group at 1-position
Reactivity Higher nucleophilic affinity Moderate reactivity

The sulfur atom in the isothiocyanate group enhances electrophilicity compared to oxygen in isocyanates, leading to faster reactions with amines and thiols . Cyclopentene’s ring strain further increases reactivity relative to the more stable cyclohexene derivative.

Ring Size and Substituent Effects

1-Acetyl-4-isopropenylcyclopentene (CAS 2704-76-9), a cyclopentene derivative with a ketone and isopropenyl group, demonstrates how substituents and ring size influence properties .

Property 4-Isothiocyanatocyclopent-1-ene 1-Acetyl-4-isopropenylcyclopentene
Molecular Formula C₆H₇NS C₉H₁₂O
Functional Group Isothiocyanate Ketone
Boiling Point Not reported 198–200°C
Applications Reactive intermediate Fragrance/Flavor industry

The absence of bulky substituents in 4-isothiocyanatocyclopent-1-ene reduces steric hindrance, enabling broader utility in coupling reactions.

Reactivity and Stability

  • Ring Strain : The cyclopentene ring in 4-isothiocyanatocyclopent-1-ene introduces strain, favoring ring-opening reactions compared to cyclohexene analogs .
  • Electrophilicity : The isothiocyanate group reacts more readily with nucleophiles (e.g., amines) than ketones or isocyanates, forming thioureas or thioamides .

Table 1: Comparative Analysis of Key Compounds

Compound Key Feature Reactivity Highlight Reference
4-Isothiocyanatocyclopent-1-ene Small strained ring High electrophilicity for SN2 reactions
4-Isocyanato-1-methylcyclohex-1-ene Methyl-substituted cyclohexene Used in polyurethane precursors
1-Acetyl-4-isopropenylcyclopentene Ketone functional group Stable under thermal conditions

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